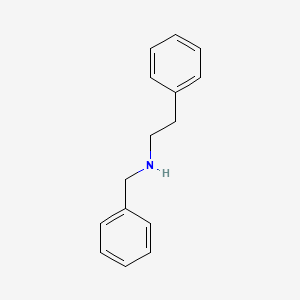

N-Benzyl-2-phenylethanamine

概要

説明

. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

準備方法

合成経路と反応条件: ベネタミンは、ベンズアルデヒドとフェニルエチルアミンを還元アミノ化することにより合成できます。この反応は通常、シアン化ホウ素ナトリウムまたは炭素上のパラジウムなどの触媒の存在下で、水素などの還元剤を使用します。 反応条件には、しばしばエタノールやメタノールなどの溶媒が含まれ、室温またはわずかに高温で行われます .

工業生産方法: ベネタミンの工業生産には、同様の合成経路が採用される場合がありますが、規模が大きくなります。このプロセスは収率と純度が最適化されており、連続フローリアクターや結晶化や蒸留などの高度な精製技術が採用されることがよくあります。

反応の種類:

酸化: ベネタミンは酸化反応を起こして対応するイミンまたはオキシムを形成することができます。

還元: この化合物は、第二アミンを形成するために還元することができます。

置換: ベネタミンは求核置換反応に関与し、ベンジル基を他の官能基で置換することができます。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用します。

還元: パラジウム触媒または水素化ホウ素ナトリウムを用いた水素ガスを使用します。

置換: 塩化チオニルまたは三臭化リンなどのハロゲン化剤を使用します。

主な生成物:

酸化: ベンジリデン誘導体。

還元: 第二アミン。

置換: さまざまな置換された芳香族アミン

4. 科学研究の応用

ベネタミンは、科学研究において幅広い用途があります:

化学: より複雑な有機化合物の合成における中間体として使用されます。

生物学: 酵素阻害や受容体結合など、生物学的システムに対する潜在的な影響について研究されています。

医学: 特に新薬の開発において、潜在的な治療特性について調査されています。

科学的研究の応用

Neuropharmacological Applications

Behavioral and Neurochemical Studies:

Recent studies have explored the behavioral and neurochemical effects of N-Benzyl-2-phenylethanamine derivatives using zebrafish as a model organism. These investigations reveal that certain derivatives exhibit significant anxiolytic-like effects and modulate brain monoamine levels, including dopamine and serotonin. For instance, acute behavioral assessments indicated distinct clusters of activity among the tested compounds, suggesting their potential as therapeutic agents for anxiety disorders and depression .

Alzheimer's Disease Research:

this compound derivatives have also been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Notably, brominated derivatives demonstrated low IC50 values against AChE, indicating strong potential for developing treatments aimed at enhancing cholinergic activity in the brain . The presence of iodine in specific derivatives further enhanced BChE inhibition, positioning these compounds as promising candidates for Alzheimer's therapy .

Synthetic Chemistry Applications

Synthesis of Bioactive Compounds:

this compound serves as a precursor in the synthesis of various bioactive compounds. It has been utilized in the development of dithiocarbamates and other functionalized amines that display anticonvulsant properties. Research indicates that derivatives of this compound exhibit pronounced activities in models assessing neuropathic pain and seizure thresholds .

Molecular Modeling Studies:

Molecular docking and dynamics simulations have been employed to elucidate the mechanisms by which this compound derivatives interact with biological targets. Such studies help predict the efficacy of these compounds in therapeutic contexts, particularly regarding their role in neurotransmitter modulation .

Case Studies

作用機序

ベネタミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。これらの標的に結合することにより、ベネタミンはそれらの活性を調節し、さまざまな生物学的効果をもたらします。 正確な経路と標的は、ベネタミンが使用される特定の用途と状況によって異なります .

類似の化合物:

- N-ベンジル-2-フェニルエチルアミン

- N-ベンジルフェニルエチルアミン

- N-フェニルエチルベンジルアミン

比較: ベネタミンは、特定の置換パターンによって特徴付けられ、これが独特の化学的および生物学的特性をもたらします。 類似の化合物と比較して、ベネタミンは異なる反応性と結合親和性を示す可能性があり、研究や産業における特定の用途に適しています .

類似化合物との比較

- N-benzyl-2-phenylethylamine

- N-benzylphenethylamine

- N-phenethylbenzylamine

Comparison: Benethamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, benethamine may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

生物活性

N-Benzyl-2-phenylethanamine (NBPEA) is a compound that has garnered attention in the field of psychopharmacology due to its potential neuroactive properties. This article explores the biological activity of NBPEA, focusing on its effects on behavior and neurochemistry through various studies.

Overview of this compound

This compound belongs to a class of compounds known as phenethylamines, which are structurally related to amphetamines and have been studied for their psychoactive effects. Recent research has highlighted its potential applications in treating psychiatric disorders, as well as its safety and efficacy profile.

Acute Effects in Zebrafish Models

Recent studies utilizing zebrafish (Danio rerio) as a model organism have demonstrated the acute behavioral effects of NBPEA derivatives. A study assessed ten novel derivatives with various substitutions, revealing that:

- Locomotion : Modifications in the N-benzyl moiety influenced locomotor activity.

- Anxiety-like Behavior : Changes in the phenethylamine moiety affected anxiety-related behaviors, with some derivatives exhibiting anxiolytic properties.

- Neurochemical Impact : The compounds altered serotonin and dopamine turnover, suggesting significant interactions with neurotransmitter systems .

Chronic Effects

In a chronic treatment study, four specific NBPEA derivatives were administered over a 14-day period. The findings included:

- Anxiolytic-like Effects : Certain derivatives showed reduced anxiety-like behaviors in zebrafish.

- Neurotransmitter Levels : Chronic exposure resulted in decreased norepinephrine, dopamine, and serotonin levels across all tested compounds, indicating a profound impact on the central nervous system .

Neurochemical Analysis

The neurochemical effects of NBPEA have been extensively studied through various methodologies:

- Enzyme Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation. Brominated derivatives exhibited particularly low IC50 values against AChE, suggesting potential for therapeutic use in conditions like Alzheimer's disease .

- Microtubule Interaction : Molecular docking studies indicated that certain phenethylamines could interact with microtubules, affecting cytoskeletal dynamics and potentially influencing neural plasticity .

Case Studies

Several case studies have highlighted the varied effects of NBPEA:

- Case Study 1 : A comparative analysis of NBPEA with conventional hallucinogens revealed similar behavioral profiles, suggesting shared mechanisms of action involving serotonergic pathways.

- Case Study 2 : Long-term exposure to specific NBPEA derivatives was linked to changes in anxiety and depression-like behaviors in animal models, emphasizing their potential role in treating mood disorders .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Compound Derivatives | Behavioral Effect | Neurotransmitter Impact | Notes |

|---|---|---|---|---|

| Study 1 | 10 novel derivatives | Varied locomotion | Altered serotonin/dopamine | Acute effects observed in zebrafish |

| Study 2 | 4 selected derivatives | Anxiolytic-like | Reduced norepinephrine | Chronic treatment over 14 days |

| Study 3 | Brominated derivatives | AChE inhibition | Low IC50 values | Potential Alzheimer’s treatment |

| Study 4 | Selected phenethylamines | Microtubule interaction | Cytoskeletal dynamics | Implications for neural plasticity |

特性

IUPAC Name |

N-benzyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPABQMWFWCMOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189982 | |

| Record name | N-Benzyl-1-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3647-71-0 | |

| Record name | Benzylphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-1-phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3647-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-1-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90J4SPI061 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。